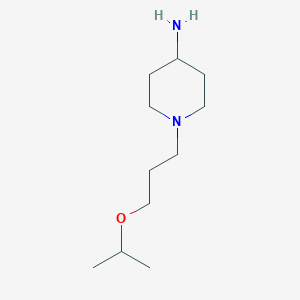
2-(3,4-Dimethoxyphenyl)ethanethiol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromination of Aromatic Ethers : A study by Xu Yong-nan (2012) explored the bromination of aromatic ethers like methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate. This research highlights a method of electrophilic aromatic bromination of aromatic ethers using NBS as a brominating agent, providing a safer alternative to using corrosive and toxic bromine (Xu Yong-nan, 2012).
Synthesis of Triazol-5-ones : Another study conducted by Ünver et al. (2011) involved the synthesis of new triazol-5-ones containing 3,4-dimethoxyphenyl. These compounds were synthesized by reacting ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. The study also examined the antioxidant properties of these newly synthesized chemicals (Ünver et al., 2011).
Study on Protonation-Induced Conformational Changes : Research by Ohno et al. (2003) focused on the conformational changes of 2-(N,N-Dimethylamino)ethanethiol in various pH conditions, demonstrating the importance of strong intramolecular hydrogen bonding in stabilizing the gauche and trans conformations of this compound (Ohno et al., 2003).
Photophysical Investigation of DMHP Dye : A study by Asiri et al. (2017) investigated the photophysical properties of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), synthesized from 3,4-dimethoxy benzaldehyde. This study provided insights into the solvatochromic properties, fluorescence intensities, and potential applications of DMHP dye (Asiri et al., 2017).
Cytochrome P450 Enzyme Metabolism Study : Nielsen et al. (2017) researched the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, focusing on their interactions with cytochrome P450 enzymes. This study is significant for understanding the drug metabolism and potential drug-drug interactions in human users (Nielsen et al., 2017).
Corrosion Inhibition Study : Research by Chafiq et al. (2020) explored the use of compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione (2-MPOD) as corrosion inhibitors. This study highlights the potential of such compounds in protecting mild steel in acidic environments (Chafiq et al., 2020).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-4-3-8(5-6-13)7-10(9)12-2/h3-4,7,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBSBKRGYWYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















